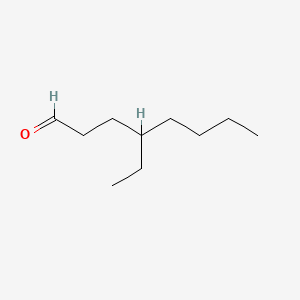
4-Ethyloctanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+/-)-4-ethyloctanal belongs to the class of organic compounds known as medium-chain aldehydes. These are an aldehyde with a chain length containing between 6 and 12 carbon atoms (+/-)-4-ethyloctanal is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (+/-)-4-ethyloctanal is primarily located in the membrane (predicted from logP) (+/-)-4-ethyloctanal has a fatty, floral, and milky taste.
Applications De Recherche Scientifique
Fragrance Industry
Overview
4-Ethyloctanal is primarily recognized for its use as a fragrance chemical. Its distinctive orange, costus odor makes it suitable for incorporation into various fragrance formulations.
Applications in Fragrance Formulations
- Perfumes and Colognes : It enhances the olfactory profile of perfumes and colognes, allowing perfumers to create complex scent compositions. The compound can be used in concentrations ranging from 0.005% to 10% by weight, depending on the desired intensity of the fragrance .
- Personal Care Products : Beyond traditional perfumes, this compound is also utilized in personal care items such as soaps, shower gels, and hair care products. Its incorporation can improve the overall sensory experience of these products .
- Household Products : The compound is also found in air fresheners, candles, and cleaning agents like detergents and scrubbing compounds, contributing to their pleasant scents .
Food Flavoring
Flavor Enhancement
In addition to its applications in fragrances, this compound serves as a flavoring agent in various food products. It can enhance the taste profile of:
- Savory Foods : Including meats, gravies, soups, and convenience foods.
- Beverages : Such as alcoholic drinks and soft drinks.
- Snacks and Confectionery : It is also used in candies and snacks to provide an appealing flavor .
Biological Research
Recent studies have explored the biological implications of this compound:
- Pheromone Studies : Research indicates that this compound may play a role as a pheromone in certain animal species. For instance, it has been identified as a significant component of male goat scent, which influences female attraction during breeding seasons .
- Endocrine Activation : There is evidence suggesting that this compound can activate the gonadotropin-releasing hormone (GnRH) pulse generator, which is crucial for regulating reproductive endocrine functions .
Safety and Regulatory Status
The safety profile of this compound has been evaluated by various regulatory bodies. While specific phototoxicity studies are lacking, it has been included in flavoring evaluations by organizations such as JECFA (Joint FAO/WHO Expert Committee on Food Additives), indicating its acceptable use within specified limits .
Summary Table of Applications
| Application Area | Specific Uses | Concentration Range |
|---|---|---|
| Fragrance Industry | Perfumes, colognes, personal care products | 0.005% - 10% by weight |
| Food Flavoring | Meats, gravies, beverages, snacks | Varies based on product |
| Biological Research | Pheromone studies in animals; endocrine activation | N/A |
Propriétés
Numéro CAS |
58475-04-0 |
|---|---|
Formule moléculaire |
C10H20O |
Poids moléculaire |
156.26 g/mol |
Nom IUPAC |
4-ethyloctanal |
InChI |
InChI=1S/C10H20O/c1-3-5-7-10(4-2)8-6-9-11/h9-10H,3-8H2,1-2H3 |
Clé InChI |
OWCKBMRUMZFWED-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CCC=O |
SMILES canonique |
CCCCC(CC)CCC=O |
Densité |
0.834-0.842 (20°) |
Key on ui other cas no. |
58475-04-0 |
Description physique |
Clear colourless liquid; Floral-like odou |
Solubilité |
Insoluble in water; soluble in many non-polar solvents Soluble (in ethanol) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















